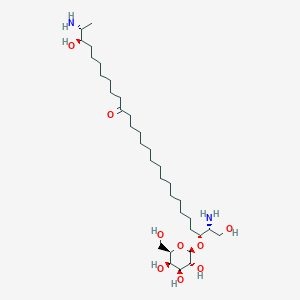

1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine

Übersicht

Beschreibung

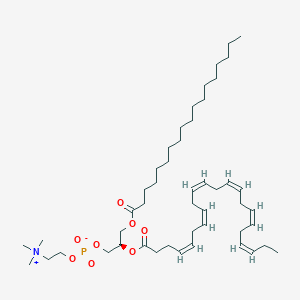

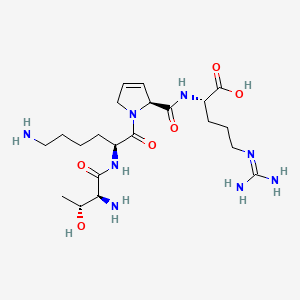

1-Stearoyl-2-Docosahexaenoyl-sn-glycero-3-PC ist ein Phospholipid, das Stearinsäure und Docosahexaensäure (DHA) an den Positionen sn-1 bzw. sn-2 enthält . Diese Verbindung ist eine neue Generation von Omega-3-Lipiden und bekannt für ihre bedeutende Rolle in biologischen Prozessen, insbesondere in der Anti-Angiogenese-Forschung .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: 1-Stearoyl-2-Docosahexaenoyl-sn-glycero-3-PC kann durch Veresterungsreaktionen synthetisiert werden, bei denen Stearinsäure und Docosahexaensäure an den Positionen sn-1 bzw. sn-2 von Glycerophosphocholin verestert werden . Die Reaktion beinhaltet typischerweise die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen, um die korrekte Positionierung der Fettsäuren zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von 1-Stearoyl-2-Docosahexaenoyl-sn-glycero-3-PC umfasst großtechnische Veresterungsprozesse. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert und verwenden oft fortschrittliche Techniken wie Dünnschichtchromatographie (TLC) zur Reinigung .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-PC can be synthesized through esterification reactions where stearic acid and docosahexaenoic acid are esterified at the sn-1 and sn-2 positions of glycerophosphocholine . The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct positioning of the fatty acids.

Industrial Production Methods: Industrial production of 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-PC involves large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as thin-layer chromatography (TLC) for purification .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-Stearoyl-2-Docosahexaenoyl-sn-glycero-3-PC durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Docosahexaensäure-Anteil kann einer Oxidation unterliegen, was zur Bildung oxidierter Lipidprodukte führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und molekularer Sauerstoff.

Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Salzsäure bzw. Natriumhydroxid.

Hauptprodukte:

Oxidation: Oxidierte Lipidderivate.

Hydrolyse: Freie Stearinsäure und Docosahexaensäure.

Wissenschaftliche Forschungsanwendungen

1-Stearoyl-2-Docosahexaenoyl-sn-glycero-3-PC hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

1-Stearoyl-2-Docosahexaenoyl-sn-glycero-3-PC übt seine Wirkungen in erster Linie durch die Aktivierung des Peroxisomen-Proliferator-aktivierten Rezeptors gamma (PPARγ) aus. Diese Aktivierung führt zur Modulation verschiedener Signalwege, darunter der VEGFR2/Ras/ERK-Signalweg, der an der Angiogenese beteiligt ist . Die Verbindung reduziert die Proliferation, Migration und Tubusbildung von Endothelzellen signifikant, was zu ihren Anti-Angiogenese-Eigenschaften beiträgt .

Ähnliche Verbindungen:

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-Phosphocholin (PDPC): Ähnlich in der Struktur, enthält aber Palmitinsäure anstelle von Stearinsäure.

1-Stearoyl-2-Arachidonoyl-sn-glycero-3-Phosphocholin (SAPC): Enthält Arachidonsäure anstelle von Docosahexaensäure.

Einzigartigkeit: 1-Stearoyl-2-Docosahexaenoyl-sn-glycero-3-PC ist einzigartig aufgrund seiner spezifischen Kombination von Stearinsäure und Docosahexaensäure, die unterschiedliche biologische Aktivitäten vermittelt, insbesondere in der Anti-Angiogenese-Forschung . Seine Fähigkeit, PPARγ zu aktivieren und wichtige Signalwege zu modulieren, unterscheidet es von anderen ähnlichen Verbindungen .

Wirkmechanismus

1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-PC exerts its effects primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to the modulation of various signaling pathways, including the VEGFR2/Ras/ERK pathway, which is involved in angiogenesis . The compound significantly reduces the proliferation, migration, and tube formation of endothelial cells, contributing to its anti-angiogenic properties .

Vergleich Mit ähnlichen Verbindungen

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (PDPC): Similar in structure but contains palmitic acid instead of stearic acid.

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC): Contains arachidonic acid instead of docosahexaenoic acid.

Uniqueness: 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-PC is unique due to its specific combination of stearic acid and docosahexaenoic acid, which imparts distinct biological activities, particularly in anti-angiogenesis research . Its ability to activate PPARγ and modulate key signaling pathways sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,29,31,35,37,46H,6-7,9,11-13,15,17-19,21,23,26-28,30,32-34,36,38-45H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,31-29-,37-35-/t46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUYAENFVCNTAL-PFFNLMTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301335920 | |

| Record name | 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

834.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008057 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59403-52-0 | |

| Record name | 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

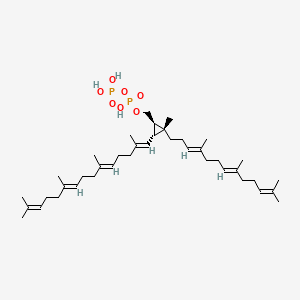

A: SDPC possesses a saturated stearoyl chain (18:0) at the sn-1 position and a highly unsaturated docosahexaenoyl chain (22:6ω3) at the sn-2 position, unlike POPC, which has a monounsaturated oleoyl chain (18:1) at the sn-2 position. This difference in unsaturation significantly impacts its behavior in bilayers. Neutron diffraction studies reveal that the polyunsaturated docosahexaenoyl chain prefers to reside near the water interface, leaving the saturated stearoyl chain to fill the voids in the bilayer center []. This uneven chain distribution creates membrane elastic stress potentially influencing the function of embedded proteins like rhodopsin. Furthermore, SDPC bilayers, despite having longer acyl chains than POPC, exhibit similar hydrophobic thicknesses in the fluid phase due to the extended conformation of polyunsaturated chains in the gel phase and their unique packing properties in the fluid phase [].

A: Cholesterol exhibits complex interactions with SDPC in bilayers. Molecular dynamics simulations have demonstrated that cholesterol prefers to interact with the saturated stearoyl chains of SDPC rather than the polyunsaturated docosahexaenoyl chains []. This preferential interaction can lead to the formation of laterally inhomogeneous membranes, potentially contributing to the formation of lipid rafts. Additionally, while cholesterol generally increases membrane order, in SDPC bilayers containing both cholesterol and the symmetric polyunsaturated lipid 1,2-docosahexaenoyl-sn-glycero-3-phosphocholine, cholesterol suppresses the formation of non-lamellar structures typically induced by the symmetric lipid. This leads to a bilayer with unique packing characteristics that cannot be classified as either liquid-ordered or liquid-disordered [].

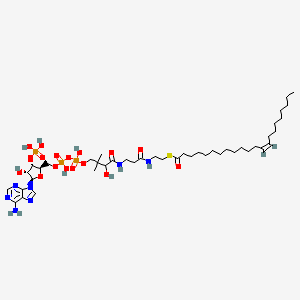

A: SDPC plays a significant role in modulating GPCR signaling by influencing the kinetics of receptor-G protein complex formation. Studies using rhodopsin and transducin as a model system show that the rate of complex formation is significantly faster in SDPC bilayers compared to POPC bilayers, especially those containing cholesterol []. This suggests that the biophysical properties of SDPC, potentially related to its influence on membrane fluidity and lateral pressure profiles, facilitate efficient coupling between rhodopsin and transducin, thereby influencing the overall signaling response [].

A: Molecular dynamics simulations reveal distinct interactions of anesthetic molecules like halothane with SDPC bilayers compared to saturated bilayers []. While halothane primarily resides near the upper part of the acyl chains in both bilayer types, an additional density maximum is observed at the membrane center specifically in SDPC bilayers. This difference likely arises from the unique packing properties of SDPC due to its highly unsaturated docosahexaenoyl chains. Despite these differences, the impact of halothane on the electrostatic properties of the membrane interface remains similar between SDPC and saturated lipid bilayers, characterized by a shift in the orientation of lipid headgroup dipoles towards the membrane interior.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(2S)-2-azaniumyl-2-carboxylatoethyl]-1H-imidazol-2-yl}-2-(methylazaniumyl)butanoate](/img/structure/B1261611.png)

![Ethyl 2-(2-(2-cyanophenoxy)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1261617.png)

![9-[4-O-[2-O-(alpha-L-Fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyloxy]nonanoic acid methyl ester](/img/structure/B1261624.png)

![5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylic acid](/img/structure/B1261628.png)